3-Nitroanisole
3-Nitroanisole
Photoinduced nucleophilic substitution reactions of 3-nitroanisole in the presence of OH− in mixtures of H2O and CH3CN and in the presence of OCH3− in CH3OH were investigated by nanosecond time-resolved absorption spectroscopy. 3-Nitroanisole undergoes photoreaction with n-butylamine to yield 3-nitrophenol. It forms a 1:1 inclusion complex with β-cyclodextrin in aqueous buffer solution at pH 12.
3-nitroanisole is a member of the class of 3-nitroanisoles that is anisole in which one of the hydrogens meta to the methoxy group is replaced by a nitro group.
3-nitroanisole is a member of the class of 3-nitroanisoles that is anisole in which one of the hydrogens meta to the methoxy group is replaced by a nitro group.
Brand Name:
Vulcanchem
CAS No.:
555-03-3
VCID:
VC21197709
InChI:
InChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
SMILES:
COC1=CC=CC(=C1)[N+](=O)[O-]
Molecular Formula:
C7H7NO3
Molecular Weight:
153.14 g/mol
3-Nitroanisole
CAS No.: 555-03-3
Cat. No.: VC21197709
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Photoinduced nucleophilic substitution reactions of 3-nitroanisole in the presence of OH− in mixtures of H2O and CH3CN and in the presence of OCH3− in CH3OH were investigated by nanosecond time-resolved absorption spectroscopy. 3-Nitroanisole undergoes photoreaction with n-butylamine to yield 3-nitrophenol. It forms a 1:1 inclusion complex with β-cyclodextrin in aqueous buffer solution at pH 12. 3-nitroanisole is a member of the class of 3-nitroanisoles that is anisole in which one of the hydrogens meta to the methoxy group is replaced by a nitro group. |
|---|---|
| CAS No. | 555-03-3 |
| Molecular Formula | C7H7NO3 |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | 1-methoxy-3-nitrobenzene |
| Standard InChI | InChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 |
| Standard InChI Key | WGYFINWERLNPHR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=CC(=C1)[N+](=O)[O-] |
| Boiling Point | 258.0 °C |
| Melting Point | 38.5 °C |
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